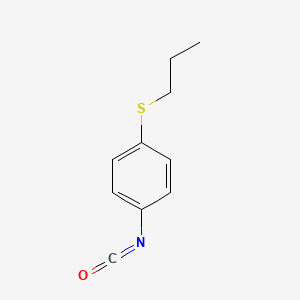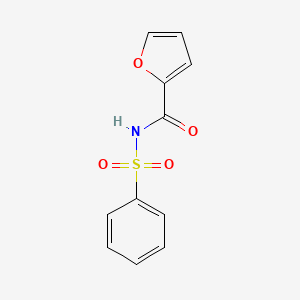
N-(Benzenesulfonyl)furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Benzenesulfonyl)furan-2-carboxamide is a compound that belongs to the class of furan carboxamides. These compounds are known for their unique chemical structures, which include an electron-rich furan moiety and an anilide ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-(Benzenesulfonyl)furan-2-carboxamide can be synthesized through a combination of C–H arylation and transamidation chemistry. The process involves the use of 8-aminoquinoline as a directing group for the C–H arylation reactions, which are catalyzed by palladium. This method allows for the installation of a wide range of aryl and heteroaryl substituents at the C3 position of the benzofuran scaffold. The directing group is then cleaved, and further diversification of the C3-arylated benzofuran products is achieved through a one-pot, two-step transamidation procedure .
Industrial Production Methods
The scalability of the synthetic routes mentioned above makes them suitable for industrial applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(Benzenesulfonyl)furan-2-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan moiety is particularly reactive towards singlet oxygen (1O2), while the anilide ring can be oxidized by triplet chromophoric dissolved organic matter (3CDOM*) .
Common Reagents and Conditions
Oxidation: Singlet oxygen (1O2) and triplet chromophoric dissolved organic matter (3CDOM*) are commonly used oxidizing agents.
Reduction: Standard reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Palladium-catalyzed C–H arylation reactions are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions typically yield oxidized furan derivatives, while substitution reactions result in arylated benzofuran products .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of N-(Benzenesulfonyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. For example, its potential as a carbonic anhydrase IX inhibitor is based on its ability to bind to the active site of the enzyme, thereby inhibiting its activity. This inhibition can lead to a decrease in tumor cell proliferation and an increase in apoptosis .
Comparación Con Compuestos Similares
N-(Benzenesulfonyl)furan-2-carboxamide can be compared with other furan carboxamides, such as carboxine, oxicarboxine, and boscalid. These compounds share similar chemical structures but differ in their biological activities and applications. For instance, while carboxine and oxicarboxine are primarily used as fungicides, boscalid has a broader spectrum of biological activity .
List of Similar Compounds
- Carboxine
- Oxicarboxine
- Boscalid
This compound stands out due to its unique combination of an electron-rich furan moiety and an anilide ring, making it a valuable compound for various scientific research applications.
Propiedades
Número CAS |
52448-71-2 |
|---|---|
Fórmula molecular |
C11H9NO4S |
Peso molecular |
251.26 g/mol |
Nombre IUPAC |
N-(benzenesulfonyl)furan-2-carboxamide |
InChI |
InChI=1S/C11H9NO4S/c13-11(10-7-4-8-16-10)12-17(14,15)9-5-2-1-3-6-9/h1-8H,(H,12,13) |
Clave InChI |
ISYBOHPXLPBXTH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)NC(=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


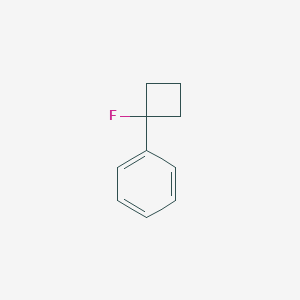

![[(3S,4S)-1-Methyl-4-phenylpiperidin-3-yl]methanol](/img/structure/B14651453.png)
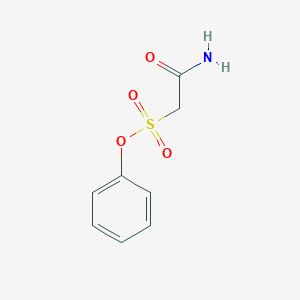
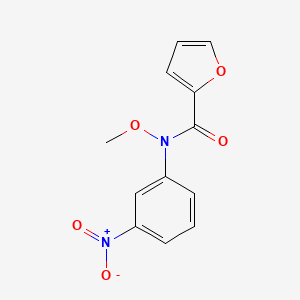
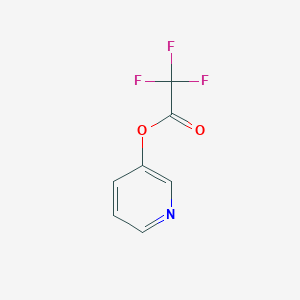
![[(Trimethylsilyl)oxy]methanetricarbonitrile](/img/structure/B14651481.png)
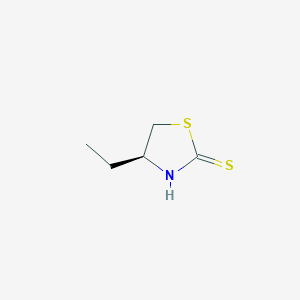
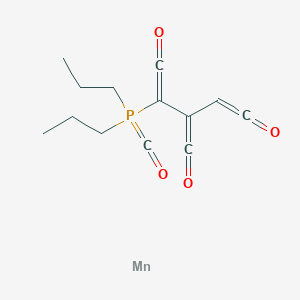
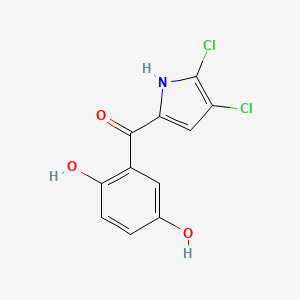
![{Bis[(prop-2-en-1-yl)oxy]methyl}cyclohexane](/img/structure/B14651495.png)


